N-{4-[(4-Benzamidophenyl)diphenylmethyl]phenyl}benzamide
Description
N-{4-[(4-Benzamidophenyl)diphenylmethyl]phenyl}benzamide is a complex organic compound with a unique structure that includes multiple benzene rings and amide groups
Properties
Molecular Formula |
C39H30N2O2 |
|---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
N-[4-[(4-benzamidophenyl)-diphenylmethyl]phenyl]benzamide |
InChI |
InChI=1S/C39H30N2O2/c42-37(29-13-5-1-6-14-29)40-35-25-21-33(22-26-35)39(31-17-9-3-10-18-31,32-19-11-4-12-20-32)34-23-27-36(28-24-34)41-38(43)30-15-7-2-8-16-30/h1-28H,(H,40,42)(H,41,43) |
InChI Key |
OMTMBYCZTCXEKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)NC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-Benzamidophenyl)diphenylmethyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-benzamidophenyl derivatives, followed by reactions that introduce diphenylmethyl groups and additional benzamide functionalities. Common reagents used in these reactions include benzoyl chloride, aniline derivatives, and various catalysts to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The specific conditions and reagents used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-Benzamidophenyl)diphenylmethyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents, nucleophiles, and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N-{4-[(4-Benzamidophenyl)diphenylmethyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-Benzamidophenyl)diphenylmethyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-(quinazolin-2-yl)phenyl)benzamide: Known for its anti-angiogenesis activities.
N-(4-(4-bromophenyl)sulfonyl)benzoyl-L-valine: Investigated for its antimicrobial and antioxidant properties.
Uniqueness
Its multiple benzene rings and amide groups provide a versatile platform for further functionalization and exploration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
